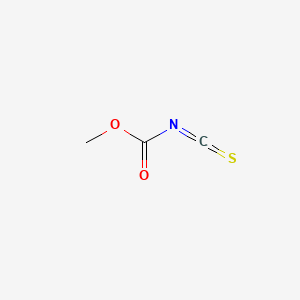
Dysprosium(III) nitrate, hexahydrate (1:3:6)
Vue d'ensemble
Description
Dysprosium(III) nitrate, hexahydrate is an inorganic compound and a salt of dysprosium and nitric acid. It forms yellowish crystals and dissolves in water . It is used in nuclear reactors as a cermet, a composite material made of ceramic and sintered metal, to make laser materials, nuclear reactor control rods, and as sources of infrared radiation for studying chemical reactions .
Synthesis Analysis
Anhydrous Dysprosium(III) nitrate, hexahydrate is obtained by the action of nitrogen dioxide on dysprosium(III) oxide . The compound forms a crystalline hydrate .Molecular Structure Analysis
The molecular structure of Dysprosium(III) nitrate, hexahydrate is complex. It begins with the simultaneous condensation of the initial monomer Dy(NO3)3·6H2O into a cyclic hexamer 6[Dy(NO3)3·6H2O] .Chemical Reactions Analysis
Hydrated dysprosium nitrate thermally decomposes to form intermediate oxynitrates Dy6O7(NO3)4·6H2O and Dy6O8(NO3)2·5H2O. At higher temperatures, these products undergo further degradation, lose nitrogen dioxide, water, and oxygen, and finally, after having lost lattice water, are transformed into the cubic form of dysprosium oxide .Physical And Chemical Properties Analysis
Dysprosium(III) nitrate, hexahydrate forms yellowish crystals. It forms a crystalline hydrate of the composition, which melts in its own crystallization water at 88.6 °C . It is soluble in water and ethanol, and is hygroscopic .Applications De Recherche Scientifique
Magnetic Properties and Single-Molecule Magnet Behavior
Research on dysprosium(III) complexes, particularly involving dysprosium(III) nitrate, hexahydrate, has demonstrated their potential in the domain of magnetic materials. For instance, structural and electronic variations in dysprosium(III) complexes have been linked to distinct single-molecule-magnet behaviors, with the ligand field strength and the coordination environment playing crucial roles in modulating magnetic properties (Campbell et al., 2014; Leng et al., 2012). These studies highlight the slow relaxation of magnetization and the influence of the dysprosium(III) nitrate, hexahydrate coordination environment on magnetic behaviors.
Thermal Decomposition and Thermolysis Mechanism
The thermal decomposition process of dysprosium(III) nitrate, hexahydrate, reveals a complex pathway that involves the formation of intermediate oxynitrates before converting into dysprosium oxide. This decomposition process is crucial for understanding the thermal stability and the potential application of dysprosium(III) nitrate, hexahydrate in materials science (Melnikov et al., 2015).
Luminescence and Phosphor Applications
Dysprosium-doped materials have been investigated for their luminescent properties, particularly in the development of phosphors. The incorporation of dysprosium(III) into various host materials enhances luminescence, making these compounds promising for applications in lighting and display technologies. The specific role of dysprosium(III) nitrate, hexahydrate in these applications is to provide a dysprosium source that can be activated in different host matrices to achieve desired luminescent properties (Han et al., 2007).
Electrochemical Behavior and Alloy Preparation
The electrochemical behavior of dysprosium(III) has been explored in various studies, with implications for the preparation of dysprosium-containing alloys. These investigations provide insights into the electrochemical reduction of dysprosium(III) and its potential applications in the development of new materials with enhanced properties (Saïla et al., 2010).
Interface Adhesion Improvement
Dysprosium has also been studied for its role in improving the adherence of oxide/metal interfaces, which is crucial for the durability and performance of composite materials. The addition of dysprosium, sourced from compounds like dysprosium(III) nitrate, hexahydrate, can enhance interface adhesion by forming strong bonds and mitigating the negative effects of impurities such as sulfur (Zhang et al., 2013).
Safety And Hazards
Dysprosium(III) nitrate, hexahydrate is a chemical compound that has certain corrosive and irritating properties. It should be handled with care to avoid contact with skin and eyes . It is classified as Eye Irritant 2, Oxidizing Solid 2, Skin Irritant 2, and Specific Target Organ Toxicity - Single Exposure 3 .
Propriétés
IUPAC Name |
dysprosium(3+);trinitrate;hexahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Dy.3NO3.6H2O/c;3*2-1(3)4;;;;;;/h;;;;6*1H2/q+3;3*-1;;;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKWZDOAGNMKMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Dy+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
DyH12N3O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10143-38-1 (Parent) | |
| Record name | Dysprosium(III) nitrate, hexahydrate (1:3:6) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035725305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50189253 | |
| Record name | Dysprosium(III) nitrate hexahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50189253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dysprosium(III) nitrate, hexahydrate (1:3:6) | |
CAS RN |
35725-30-5 | |
| Record name | Dysprosium(III) nitrate, hexahydrate (1:3:6) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035725305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dysprosium(III) nitrate hexahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50189253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide](/img/structure/B1584626.png)

![3-Bromofuro[3,2-b]pyridine](/img/structure/B1584629.png)










